molecular formula C13H20OSi B14628188 Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane CAS No. 56011-29-1

Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane

Cat. No.: B14628188
CAS No.: 56011-29-1
M. Wt: 220.38 g/mol
InChI Key: WGONKFJSNNRXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a trimethylsilane group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane typically involves the reaction of 2-methyl-1-phenylcyclopropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-methyl-1-phenylcyclopropanol+trimethylchlorosilaneThis compound+HCl\text{2-methyl-1-phenylcyclopropanol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2-methyl-1-phenylcyclopropanol+trimethylchlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.

    Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanols or other reduced silicon-containing compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism by which Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The cyclopropyl and phenyl groups contribute to the overall steric and electronic properties, affecting the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylcyclopropane: Similar structure but lacks the phenyl group.

    Phenyltrimethylsilane: Contains a phenyl group but lacks the cyclopropyl moiety.

    Cyclopropyltrimethylsilane: Contains a cyclopropyl group but lacks the phenyl group.

Uniqueness

Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane is unique due to the combination of the cyclopropyl, phenyl, and trimethylsilane groups. This unique structure imparts specific reactivity and stability characteristics that are not observed in the similar compounds listed above.

Properties

CAS No.

56011-29-1

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

trimethyl-(2-methyl-1-phenylcyclopropyl)oxysilane

InChI

InChI=1S/C13H20OSi/c1-11-10-13(11,14-15(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

WGONKFJSNNRXPD-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.